molecular formula C26H28N4O6S2 B12384538 Carbonic anhydrase inhibitor 18

Carbonic anhydrase inhibitor 18

Cat. No.: B12384538
M. Wt: 556.7 g/mol
InChI Key: YFCOFTLHQOGHBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carbonic anhydrase inhibitor 18 is a compound that belongs to the class of carbonic anhydrase inhibitors. These inhibitors are known for their ability to suppress the activity of carbonic anhydrase enzymes, which play a crucial role in various physiological processes, including pH regulation, ion transport, and fluid balance. This compound has been studied for its potential therapeutic applications in treating conditions such as glaucoma, epilepsy, and certain types of cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbonic anhydrase inhibitor 18 typically involves the use of organic scaffolds such as sulfonamides, which are known for their strong inhibitory activity against carbonic anhydrase enzymes. The synthetic route may include the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes as described above. The process is optimized for high yield and purity, and may include additional steps for scaling up the reactions, such as continuous flow chemistry or automated synthesis .

Chemical Reactions Analysis

Types of Reactions

Carbonic anhydrase inhibitor 18 can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield sulfoxides or sulfones, while reduction may regenerate the original sulfide .

Mechanism of Action

The mechanism of action of carbonic anhydrase inhibitor 18 involves the inhibition of carbonic anhydrase enzymes. These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. By inhibiting this reaction, this compound disrupts the normal physiological processes that depend on carbonic anhydrase activity. The compound binds to the active site of the enzyme, typically coordinating with the zinc ion present in the active site, and prevents the enzyme from catalyzing the hydration reaction .

Properties

Molecular Formula

C26H28N4O6S2

Molecular Weight

556.7 g/mol

IUPAC Name

4-[[2-(4-butoxyphenyl)-5-oxo-1-(4-sulfamoylphenyl)-2H-pyrrol-4-yl]amino]benzenesulfonamide

InChI

InChI=1S/C26H28N4O6S2/c1-2-3-16-36-21-10-4-18(5-11-21)25-17-24(29-19-6-12-22(13-7-19)37(27,32)33)26(31)30(25)20-8-14-23(15-9-20)38(28,34)35/h4-15,17,25,29H,2-3,16H2,1H3,(H2,27,32,33)(H2,28,34,35)

InChI Key

YFCOFTLHQOGHBV-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2C=C(C(=O)N2C3=CC=C(C=C3)S(=O)(=O)N)NC4=CC=C(C=C4)S(=O)(=O)N

Origin of Product

United States

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